CAS number and identifiers for 1-Bromo-4-(S-methylsulfonimidoyl)benzene
CAS number and identifiers for 1-Bromo-4-(S-methylsulfonimidoyl)benzene
An In-Depth Technical Guide to 1-Bromo-4-(S-methylsulfonimidoyl)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1-Bromo-4-(S-methylsulfonimidoyl)benzene, a key building block in modern organic synthesis and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering insights for researchers and professionals in the chemical and pharmaceutical sciences.
Core Compound Identification
1-Bromo-4-(S-methylsulfonimidoyl)benzene is a substituted aromatic compound containing a unique sulfonimidoyl functional group. This moiety imparts specific chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical Identifiers for 1-Bromo-4-(S-methylsulfonimidoyl)benzene
| Identifier | Value | Source |
| CAS Number | 145026-07-9 | [1][2] |
| IUPAC Name | (S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone | [3] |
| Synonym | 4-bromo-S-methylenebenzenesulfinamide | |
| Molecular Formula | C7H8BrNOS | |
| InChI | 1S/C7H8BrNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H2,(H2,9,10) | |
| InChI Key | ACRBJFREPWXQRE-UHFFFAOYSA-N |
Physicochemical and Safety Profile
Understanding the physical properties and safety considerations of a compound is paramount for its effective and safe use in a laboratory setting.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | 95% | |
| Storage Temperature | Room temperature, sealed in dry, dark place | |
| Melting Point | 104–105 °C | [3] |
| Optical Rotation | [α]D23 = +20.0 (c = 0.97, CHCl3) | [3] |
Table 3: GHS Safety Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 |
Synthesis Protocol: Enantioenriched NH-Sulfoximines
The synthesis of enantioenriched NH-sulfoximines, such as 1-Bromo-4-(S-methylsulfonimidoyl)benzene, can be achieved through the NH transfer to a corresponding sulfoxide. The following protocol is based on a procedure published in Organic Syntheses.[3]
Underlying Principles
This synthesis relies on the oxidation of the sulfur atom in the starting material, (S)-(-)-4-Bromophenyl methyl sulfoxide, and subsequent imination. (Diacetoxyiodo)benzene serves as a mild oxidant, while ammonium carbamate provides the "NH" group in a controlled manner through its decomposition. The use of an enantioenriched starting material ensures the stereochemical integrity of the final product.
Experimental Workflow
Caption: Synthetic workflow for 1-Bromo-4-(S-methylsulfonimidoyl)benzene.
Step-by-Step Methodology
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Reaction Setup: In a round-bottomed flask, suspend (S)-(-)-4-Bromophenyl methyl sulfoxide (1.0 equivalent) and (diacetoxyiodo)benzene (3.0 equivalents) in methanol at 25 °C with stirring.
-
Reagent Addition: Gradually add ammonium carbamate (4.0 equivalents) to the suspension over 10 minutes. This controlled addition is crucial to manage the decarboxylation process.
-
Reaction Monitoring: Stir the mixture at 25 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfoxide.[3]
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Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure to yield a slurry.
-
Aqueous Workup: Dilute the slurry with ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications in Research and Drug Discovery
The sulfonimidoyl moiety is of growing interest in medicinal chemistry. Its unique stereochemical and electronic properties can lead to improved pharmacological profiles of drug candidates. 1-Bromo-4-(S-methylsulfonimidoyl)benzene, with its reactive bromide handle, is a versatile starting material for introducing this group into a variety of molecular scaffolds.
While direct applications of this specific compound in marketed drugs are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, benzenesulfonamide derivatives are explored as therapeutic agents targeting voltage-gated sodium channels for conditions like epilepsy.[4] Furthermore, related sulfonamide structures have been investigated as inhibitors of oxidative phosphorylation in cancer therapy and for their antimicrobial properties.[5][6]
Role as a Synthetic Intermediate
The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile incorporation of the sulfonimidoylphenyl group into more complex molecular architectures.
Caption: Synthetic utility in cross-coupling reactions.
Conclusion
1-Bromo-4-(S-methylsulfonimidoyl)benzene is a valuable and versatile building block for organic synthesis. Its well-defined stereochemistry and reactive handles make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and a thorough understanding of its properties and reactivity will enable researchers to fully exploit its synthetic potential.
References
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PubChem. 1-Bromo-4-[1-(methanesulfonyl)propyl]benzene. [Link]
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ChemBK. 1-bromo-4-(methylsulfonyl)benzene. [Link]
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PMC. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. [Link]
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SAFETY DATA SHEET. 14 - SAFETY DATA SHEET. [Link]
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PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]
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PubChemLite. 1-bromo-4-((methylsulfonyl)methyl)benzene. [Link]
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Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]
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PubChemLite. 1-bromo-4-(ethylsulfonimidoyl)benzene (C8H10BrNOS). [Link]
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ResearchGate. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. [Link]
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PubChem. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. [Link]
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PMC. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]
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PubMed. Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. [Link]
-
Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. [Link]
- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
-
ResearchGate. (PDF) Theoretical investigations for some N-substitute benzene sulphonamides for acting as antimicrobial and anticancer therapy. [Link]
Sources
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